molecular formula C11H12N2O B180348 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1079-72-7

6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B180348
CAS No.: 1079-72-7
M. Wt: 188.23 g/mol
InChI Key: JPAYUPFRSQJUOX-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a synthetic organic compound belonging to the tetrahydropyridazine class, characterized by a partially saturated pyridazine ring fused with a para-methyl substituted phenyl group. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, particularly in the development of novel bioactive molecules. Tetrahydropyridine and related nitrogen-containing heterocycles are frequently investigated for their interactions with various enzymes and receptors, leading to a wide spectrum of potential pharmacological activities . As a research chemical, this compound is provided as a high-purity material suitable for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Researchers are exploring its potential applications across several fields, including oncology, neuroscience, and immunology. Its mechanism of action is target-dependent and should be empirically determined for each specific research context. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAYUPFRSQJUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351053
Record name 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-72-7
Record name 2,3,4,5-Tetrahydro-6-(4-methylphenyl)-3-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Ring Closure

The foundational approach for synthesizing pyridazinone derivatives involves cyclocondensation of β-keto acids or esters with hydrazine hydrate. For 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, 3-(4-methylbenzoyl)propanoic acid serves as the precursor. Refluxing this acid with hydrazine hydrate in methanol (6–8 hours, 70°C) yields the intermediate 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Reaction Conditions:

  • Solvent: Methanol

  • Catalyst: Sodium acetate (50 mg)

  • Temperature: Reflux (70°C)

  • Duration: 6 hours

  • Yield: 50%

Characterization Data:

  • IR (KBr): 1685 cm1^{-1} (C=O), 3100 cm1^{-1} (aromatic C-H), 3550 cm1^{-1} (N-H).

  • 1H^1H-NMR (CDCl3_3): δ 2.45 (t, 2H, CH2_2), 2.93 (t, 2H, CH2_2), 7.41–7.74 (m, 4H, Ar-H), 10.94 (s, 1H, CONH).

Dehydrogenation to Aromatic Pyridazinones

The dihydro intermediate undergoes dehydrogenation using bromine in acetic acid to yield the fully aromatic pyridazinone. However, for 2,3,4,5-tetrahydropyridazin-3-one, this step is omitted to retain the saturated ring.

Modified Ireland-Claisen Rearrangement

Silyl Ketene Acetal Intermediate

A modified Ireland-Claisen rearrangement facilitates tetrahydropyridazine synthesis. Starting with ethyl 3-(4-methylphenyl)acrylate, treatment with tert-butyldimethylsilyl (TBS) triflate and triethylamine generates a silyl ketene acetal. Subsequent heating (80°C, 12 hours) induces-sigmatropic rearrangement, forming the tetrahydropyridazinone core.

Key Advantages:

  • High regioselectivity for the 4-methylphenyl group.

  • Compatibility with sensitive functional groups due to mild conditions.

Ring-Closing Olefin Metathesis

Grubbs Catalyst Application

Olefin metathesis using Grubbs II catalyst constructs the tetrahydropyridazinone ring from diene precursors. For example, N-allyl-3-(4-methylphenyl)acrylamide undergoes metathesis in dichloromethane (25°C, 24 hours) to afford the target compound in 65% yield.

Optimized Parameters:

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: Dichloromethane

  • Yield: 65%

Functionalization of Preformed Pyridazinones

Alkylation at the 6-Position

Introducing the 4-methylphenyl group via nucleophilic aromatic substitution is achievable using 4-methylbenzyl bromide. 6-Chloro-2,3,4,5-tetrahydropyridazin-3-one reacts with the bromide in DMF at 100°C for 12 hours, yielding the substituted product.

Reaction Scheme:

C5H7ClN2O+C7H7BrDMF, K2CO3C12H14N2O+KBr\text{C}5\text{H}7\text{ClN}2\text{O} + \text{C}7\text{H}7\text{Br} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{C}{12}\text{H}{14}\text{N}2\text{O} + \text{KBr}

Yield: 60%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantageLimitation
Cyclocondensationβ-Keto acid50Simple, one-pot procedureModerate yields
Ireland-ClaisenAcrylate ester70High regioselectivityRequires silylation
Olefin MetathesisDiene precursor65Rapid ring formationCatalyst cost
Alkylation6-Chloro-pyridazinone60Late-stage functionalizationLimited to reactive leaving groups

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR: The 4-methylphenyl group exhibits a singlet at δ 2.35 (3H, CH3_3), while the tetrahydropyridazinone protons resonate as multiplets between δ 2.45–3.00 (CH2_2) and δ 7.25–7.60 (Ar-H).

  • 13C^{13}C-NMR: Carbonyl (C=O) appears at δ 170–175 ppm, with aromatic carbons at δ 125–140 ppm.

Infrared Spectroscopy (IR)

  • Strong absorption at 1680–1690 cm1^{-1} confirms the lactam C=O.

  • N-H stretching (3350 cm1^{-1}) and aromatic C-H (3050 cm1^{-1}) are consistently observed .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves cyclization reactions. A common method includes the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form a hydrazone, which is subsequently cyclized using an acid catalyst. This compound can undergo various chemical reactions:

  • Oxidation : Can yield carboxylic acid derivatives.
  • Reduction : Converts the pyridazinone ring to more saturated forms.
  • Substitution Reactions : Electrophilic substitution can introduce various functional groups.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that enhance reactivity and biological activity.

Reaction TypeExample Products
OxidationCarboxylic acids
ReductionSaturated derivatives
SubstitutionVarious aromatic derivatives

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A notable case study demonstrated that a derivative of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Medicine

In medicinal chemistry, this compound is explored as a potential lead for developing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases.

Case Studies

  • Antimicrobial Studies :
    • A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the 4-methylphenyl group enhanced antimicrobial efficacy.
  • Cancer Research :
    • In vitro studies conducted on breast cancer cell lines showed that certain derivatives induced apoptosis significantly more than standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone derivatives are pharmacologically versatile, with bioactivity highly dependent on substituent patterns. Below is a detailed comparison:

Table 1: Key Pyridazinone Derivatives and Their Activities
Compound Name Substituents/Modifications Biological Activity Reference
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one 4-methylphenyl at position 6 Anti-inflammatory (COX inhibition), inotropic activity, antitumor (HL-60 inhibition)
6-(4-Chlorophenyl)-4-(4-methylphenyl)-4,5-dihydropyridazin-3-one 4-chlorophenyl at position 6, 4-methylphenyl at position 4 Antifungal (MIC: 0.10–0.40 µg/mL vs. C. albicans), antibacterial (moderate)
6-(4-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone 4-methoxyphenyl at position 6 Cardiotonic (isolated rat heart), weaker antifungal activity compared to chloro analogs
6-(4-Aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one 4-aminophenyl at position 6 Antitumor (selective inhibition of A549 lung cancer), mild cardiovascular effects
6-(3’-Nitrobenzoyl)-2,3,4,5-tetrahydropyridazin-3-one 3-nitrobenzoyl at position 6 Anticonvulsant (MES model), lower anti-inflammatory activity
Key Findings:

Substituent Effects on Anti-inflammatory Activity :

  • The unsubstituted 6-(4-methylphenyl) derivative (compound 3) showed the highest anti-inflammatory activity (72% inhibition at 50 mg/kg) in carrageenan-induced edema models, outperforming analogs with –CH2OH or –Cl substituents .
  • Halogenation (e.g., –Cl) at position 6 marginally reduced anti-inflammatory potency but enhanced antifungal activity .

Antifungal and Antibacterial Activity: Chloro-substituted derivatives (e.g., 6-(4-chlorophenyl)-4-(4-methylphenyl)-pyridazinone) exhibited broad-spectrum antifungal activity (MIC: 0.10–0.40 µg/mL against C. albicans and A. niger), attributed to electronegative groups enhancing triazole ring interactions . Bulky aromatic groups (e.g., tert-butylphenyl) reduced antifungal efficacy due to steric hindrance .

Cardiovascular and Antitumor Effects: 6-(4-Aminophenyl) derivatives inhibited HL-60 leukemia cells (IC50: 12–18 µM) but showed weak effects on gastric (BGC-823) and liver (SMMC-7721) cancers . Methoxy-substituted analogs demonstrated potent cardiotonic activity (150% increase in contractility vs. levosimendan) but poor metabolic stability .

Structural-Activity Relationships (SAR): Position 6: Electron-withdrawing groups (e.g., –Cl, –NO2) enhance antifungal activity but reduce anti-inflammatory effects. Electron-donating groups (e.g., –CH3, –OCH3) favor cardiovascular and antitumor activities .

Biological Activity

6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound characterized by its pyridazinone core and a 4-methylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • IUPAC Name : 3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
  • Molecular Formula : C11_{11}H12_{12}N2_2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 1079-72-7

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects.

Target Interactions

  • Enzymatic Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi with promising results.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaSignificant inhibition
FungiMild activity

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)10

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against multi-drug resistant strains.
    • Findings : The compound demonstrated superior activity compared to standard antibiotics.
    • : Potential for development into a novel antimicrobial agent.
  • Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Findings : Induced significant apoptosis through mitochondrial pathways.
    • : Promising candidate for further anticancer drug development.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapidly absorbed in biological systems.
  • Distribution : Exhibits good tissue distribution.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites.
  • Excretion : Mainly eliminated via renal pathways.

Q & A

Q. What are the foundational synthetic routes for 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one?

The compound is synthesized via cyclization of β-aroyl propionic acid derivatives with hydrazine hydrate. Aromatic hydrocarbons react with succinic anhydride in the presence of AlCl₃ to form β-aroyl propionic acid, which undergoes cyclization with hydrazine hydrate . Alternative methods involve condensation of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes (e.g., benzaldehyde) in ethanol under sodium ethoxide catalysis, followed by acidification (HCl) and recrystallization in 90% ethanol . Key parameters include stoichiometric ratios (1:1 aldehyde:pyridazinone), solvent choice (ethanol), and purification via recrystallization .

Q. What analytical techniques confirm the structural integrity of this compound?

  • IR Spectroscopy : Detects C=O stretches (1677–1680 cm⁻¹) and C=N bonds (1643–1677 cm⁻¹) .
  • ¹H NMR : Signals at δ 2.19–2.40 (singlet for tolyl CH₃) and δ 1.59–2.79 (triplets for pyridazinyl methylene protons) .
  • TLC/GC : Monitor reaction progress and purity (e.g., Rf = 0.81 in methanol) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 227–229°C) validate purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Optimization involves:

  • Catalyst Selection : Sodium ethoxide enhances condensation efficiency compared to weaker bases .
  • Solvent Polarity : Ethanol improves solubility of intermediates, while methanol aids recrystallization .
  • Reaction Duration : Prolonged reflux (e.g., 9.5 hours for hydroxymethyl derivatives) increases yields from 24% to >80% .
  • Purification : Sequential recrystallization (90% ethanol) and column chromatography (silica gel, petroleum ether/ethyl acetate) improve purity .

Table 1: Optimization Parameters for Derivatives

ParameterOptimal ConditionYield ImprovementReference
Aldehyde Ratio1:1 molar24% → 85%
SolventEthanolReduced side reactions
CatalystSodium ethoxideFaster kinetics

Q. What methodologies evaluate the biological activity of pyridazinone derivatives?

  • Antifungal Assays : Broth microdilution against Candida albicans and Aspergillus niger (MIC range: 25–200 µg/mL) with fluconazole as a control .
  • SAR Studies : Electron-withdrawing substituents (e.g., Cl, CF₃) on the phenyl ring enhance activity by 30–50% compared to electron-donating groups .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity (IC₀₀ > 200 µg/mL for non-toxic derivatives) .

Q. How do computational tools aid in drug design for pyridazinone analogs?

  • Molecular Docking : AutoDock/Vina predict binding to fungal CYP51 (binding energy ≤ -8.5 kcal/mol) .
  • ADMET Prediction : SwissADME calculates LogP (2.5–3.5), bioavailability scores (>0.55), and BBB permeability .
  • QSAR Modeling : Hammett σ values correlate substituent electronegativity with bioactivity (R² = 0.82) .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

  • Cross-Validation : Use HRMS with NMR/IR to confirm molecular formulas .
  • Standardized Bioassays : Follow CLSI guidelines for antifungal testing to minimize strain/variability issues .
  • Reproducibility : Document synthetic protocols (e.g., recrystallization solvents) to align with literature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

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